3-(aminomethyl)-2-methylaniline dihydrochloride
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Overview
Description
3-(aminomethyl)-2-methylaniline dihydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an aminomethyl group attached to the benzene ring, along with a methyl group at the ortho position relative to the amino group. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-2-methylaniline dihydrochloride typically involves the following steps:
Nitration: The starting material, 2-methylaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Formylation: The resulting 3-amino-2-methylaniline is subjected to formylation using formaldehyde to introduce the aminomethyl group.
Hydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-2-methylaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form more reduced amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(aminomethyl)-2-methylaniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor for the synthesis of pharmaceutical drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-2-methylaniline dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(aminomethyl)-3-methylaniline dihydrochloride
- 3-(aminomethyl)-4-methylaniline dihydrochloride
- 3-(aminomethyl)-2-ethyl-aniline dihydrochloride
Uniqueness
3-(aminomethyl)-2-methylaniline dihydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
2703775-03-3 |
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Molecular Formula |
C8H14Cl2N2 |
Molecular Weight |
209.11 g/mol |
IUPAC Name |
3-(aminomethyl)-2-methylaniline;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6-7(5-9)3-2-4-8(6)10;;/h2-4H,5,9-10H2,1H3;2*1H |
InChI Key |
XSPWHTDDQREPSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)CN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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